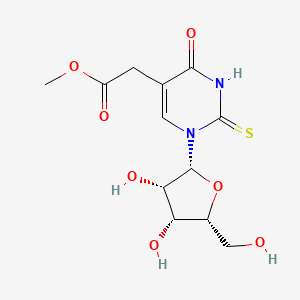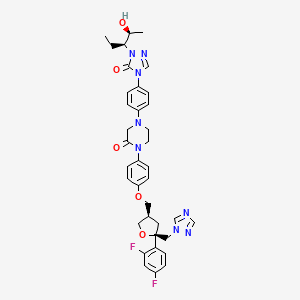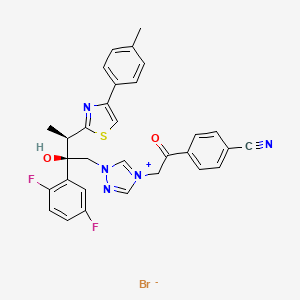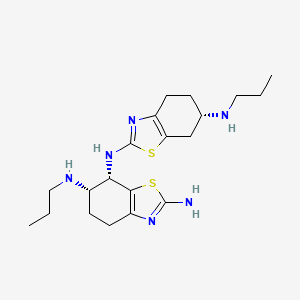
5-(Methoxycarbonylmethyl)-2-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonylmethyl)-2-thiouridine is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA by ensuring accurate and efficient protein synthesis. This compound is part of a broader class of modified nucleosides that contribute to the stability and functionality of tRNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves multiple steps, starting from uridine. The process includes the introduction of a thiol group at the 2-position and a methoxycarbonylmethyl group at the 5-position. Common reagents used in these reactions include thiourea for the thiolation step and methyl chloroformate for the methoxycarbonylation step. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonylmethyl)-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxycarbonylmethyl)-2-thiouridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: Plays a role in the study of tRNA modifications and their impact on protein synthesis and cellular function.
Medicine: Investigated for its potential therapeutic applications in genetic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nucleoside analogs for pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonylmethyl)-2-thiouridine involves its incorporation into tRNA, where it contributes to the proper folding and stability of the tRNA molecule. This modification enhances the accuracy of codon-anticodon pairing during translation, ensuring the correct amino acids are incorporated into the growing polypeptide chain. The molecular targets include the ribosome and various translation factors that interact with tRNA.
Comparison with Similar Compounds
Similar Compounds
5-Methoxycarbonylmethyl-uridine: Lacks the thiol group at the 2-position.
5-Carbamoylmethyl-uridine: Contains a carbamoylmethyl group instead of a methoxycarbonylmethyl group.
2-Thiouridine: Lacks the methoxycarbonylmethyl group at the 5-position.
Uniqueness
5-(Methoxycarbonylmethyl)-2-thiouridine is unique due to the presence of both the methoxycarbonylmethyl group at the 5-position and the thiol group at the 2-position. This dual modification enhances its ability to stabilize tRNA structure and improve the efficiency of protein synthesis. The combination of these functional groups also provides unique chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16N2O7S |
|---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
methyl 2-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate |
InChI |
InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8+,9+,11-/m1/s1 |
InChI Key |
HLZXTFWTDIBXDF-XAWUEOSKSA-N |
Isomeric SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)

![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)

![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)

![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)


![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
